molecular formula C20H19N5O3 B2886711 N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-83-0

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2886711
CAS No.: 946279-83-0
M. Wt: 377.404
InChI Key: PMAJEGNQNZQQTG-UHFFFAOYSA-N
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Description

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetically derived heterocyclic compound featuring a complex fused imidazo[2,1-c][1,2,4]triazine core scaffold. This privileged structural class is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and anticancer agents . The compound's molecular architecture incorporates a benzyl group and a 4-methoxyphenyl substituent, which are known to influence properties like bioavailability and target binding affinity. As part of the imidazole-containing hybrid compounds, this scaffold is recognized as a privileged structure in anticancer drug development due to its ability to effectively interact with biological targets such as enzymes and receptors . While specific biological data for this exact analog is limited in the public domain, closely related structural analogs within the imidazo[2,1-c][1,2,4]triazine class have demonstrated promising biological activities in scientific research. These include investigated cytotoxic effects against various human cancer cell lines and potential antimicrobial properties against a range of bacterial strains . The mechanism of action for such compounds often involves the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule assembly . This product is intended for research applications only, including use as a reference standard in analytical chemistry, a building block in organic synthesis, and a lead compound in pharmacological and structure-activity relationship (SAR) studies. It is supplied with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-benzyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-16-9-7-15(8-10-16)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAJEGNQNZQQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as cyanogen bromide, to form the imidazo[2,1-c][1,2,4]triazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted imidazo[2,1-c][1,2,4]triazine derivatives .

Scientific Research Applications

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The compound 8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS: 946361-65-5) shares an identical core structure but differs in substituents:

  • 8-position : Ethoxyphenyl (vs. methoxyphenyl in the target compound).
  • N-benzyl group : 4-Methylbenzyl (vs. unsubstituted benzyl).

Key Comparisons :

  • Molecular Weight : The ethoxy analog has a molecular weight of 405.4 (C₂₂H₂₃N₅O₃), while the target compound (C₂₂H₂₁N₅O₃) would theoretically have a slightly lower molecular weight (~391–393 g/mol) due to the smaller ethoxy-to-methoxy substitution.
  • Synthetic Flexibility : Both compounds likely follow similar synthetic routes, involving condensation of substituted phenyl groups and carboxamide formation .
Core Structure Comparison: Imidazo-Triazine vs. Imidazo-Tetrazine

Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide) differs in its fused tetrazine ring system (vs. triazine in the target compound).

  • Electron Deficiency : Tetrazines are more electron-deficient than triazines, influencing reactivity and stability. Temozolomide’s tetrazine ring undergoes hydrolysis under physiological conditions to release methylating agents, a mechanism critical for its anticancer activity .
Functional Group Analysis vs. 1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole ring instead of triazine.

  • Hydrogen Bonding : The carboxamide group in the target compound provides hydrogen-bonding capacity akin to the thione group in triazoles.

Data Tables

Table 1. Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Imidazo[2,1-c][1,2,4]triazine 8: 4-Methoxyphenyl; 3: Benzyl C₂₂H₂₁N₅O₃ ~391–393 Carboxamide, Methoxy
8-(4-Ethoxyphenyl)-N-(4-methylbenzyl) analog Imidazo[2,1-c][1,2,4]triazine 8: 4-Ethoxyphenyl; 3: 4-Methylbenzyl C₂₂H₂₃N₅O₃ 405.4 Carboxamide, Ethoxy
Temozolomide Imidazo[5,1-d][1,2,3,5]tetrazine 3: Methyl; 8: Carboxamide C₆H₆N₆O₂ 194.15 Carboxamide, Methyl

Research Findings and Implications

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to bulkier ethoxy or halogenated analogs .
  • Synthetic Challenges : The imidazo-triazine core requires precise control during cyclization to avoid byproducts observed in temozolomide synthesis (e.g., 4-diazo-4H-imidazole-5-carboxamide) .
  • Spectroscopic Differentiation : IR spectra of carboxamide derivatives (e.g., νC=O at ~1660–1680 cm⁻¹) distinguish them from triazole-thiones (νC=S at ~1240–1255 cm⁻¹) .

Biological Activity

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves several steps starting from appropriate precursors. The synthetic route typically includes the formation of the triazine ring followed by the introduction of the benzyl and methoxyphenyl groups.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar imidazo[2,1-c][1,2,4]triazine structure exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed promising activity with IC50 values ranging from 25 to 83 µM across different cell lines. Notably:
    • HCT-116: IC50 = 42 µM
    • MCF-7: IC50 = 25 µM
    • HeLa: IC50 = 97 µM .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to induce DNA damage in cancer cells by interfering with the replication process.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies indicate that it possesses:

  • Broad-Spectrum Activity : Effective against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Demonstrated MIC values comparable to standard antibiotics used in clinical settings.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A study involving a series of imidazo[2,1-c][1,2,4]triazine derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines .
  • Antimicrobial Testing : A comparative study revealed that derivatives with methoxy substitutions exhibited higher antibacterial activity than their unsubstituted counterparts .

Data Summary

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerHCT-11642DNA synthesis inhibition
AnticancerMCF-725Apoptosis induction
AnticancerHeLa97DNA damage
AntimicrobialVarious BacteriaVariesCell wall synthesis inhibition

Q & A

Q. How can discrepancies in reported enzymatic inhibition mechanisms be addressed?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., DHFR or topoisomerase II) to visualize binding modes .

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